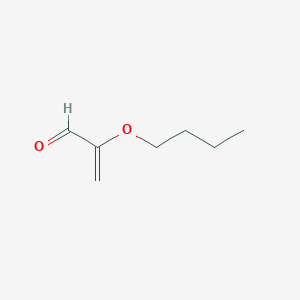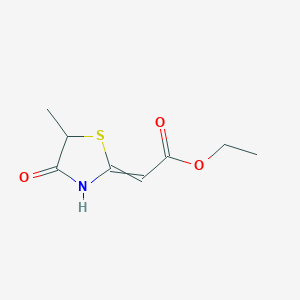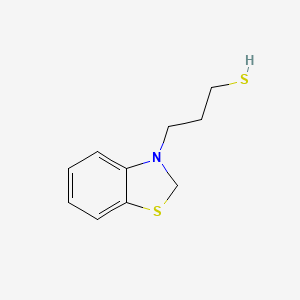![molecular formula C32H52N2 B14696491 3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole CAS No. 32764-79-7](/img/structure/B14696491.png)
3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole is a complex organic compound with a unique polycyclic structure It is characterized by its multiple methyl groups and a heptan-2-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves multiple steps, including cyclization and methylation reactions. The process typically starts with the preparation of a suitable precursor, followed by cyclization under controlled conditions to form the polycyclic core. Subsequent methylation steps introduce the methyl groups at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reaction vessels designed to handle the complex reaction sequences involved in its synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polycyclic structure or reduce specific functional groups.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole has several scientific research applications:
Chemistry: Used as a model compound for studying polycyclic structures and their reactivity.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for synthesizing other complex molecules.
Mecanismo De Acción
The mechanism of action of 3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole: A closely related compound with one fewer methyl group.
Lanost-8-eno<3,2-c>pyrazol: Another polycyclic compound with a similar core structure but different functional groups.
Uniqueness
3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole is unique due to its specific arrangement of methyl groups and the heptan-2-yl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
32764-79-7 |
|---|---|
Fórmula molecular |
C32H52N2 |
Peso molecular |
464.8 g/mol |
Nombre IUPAC |
2,6,9,9,14,18-hexamethyl-17-(6-methylheptan-2-yl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4,7-triene |
InChI |
InChI=1S/C32H52N2/c1-21(2)11-10-12-22(3)24-15-17-32(8)26-13-14-27-29(4,5)28-23(20-34(9)33-28)19-30(27,6)25(26)16-18-31(24,32)7/h20-22,24,27H,10-19H2,1-9H3 |
Clave InChI |
LOHAXEZMRMBLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=CN(N=C5C4(C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


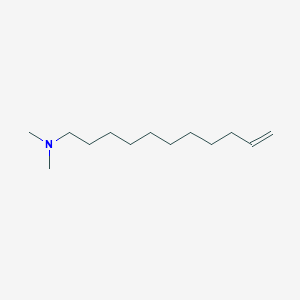
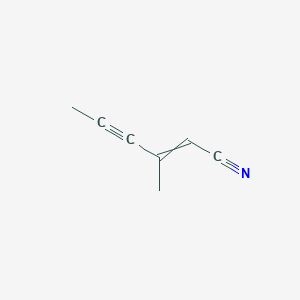

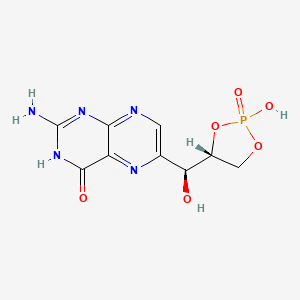
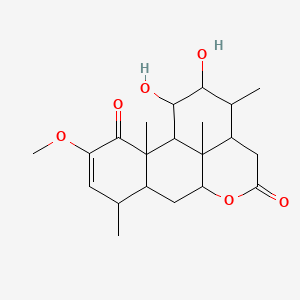
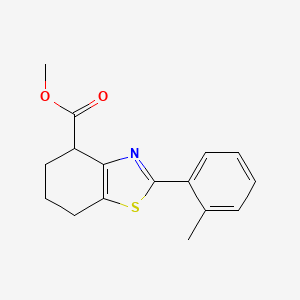

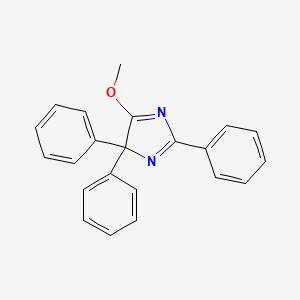
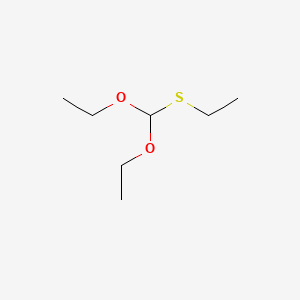
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
